molecular formula C8H14O2 B1338243 Ethyl 3-methyl-2-methylenebutanoate CAS No. 68834-46-8

Ethyl 3-methyl-2-methylenebutanoate

Cat. No. B1338243
CAS RN: 68834-46-8
M. Wt: 142.2 g/mol
InChI Key: SLMXQFJPFDWFNW-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-methylenebutanoate, also known as 3-methyl-2-methylenebutyric acid ethyl ester, is an organic compound belonging to the family of esters. It is a colorless liquid with a sweet, fruity odor, and is widely used in the food and beverage industry as a flavoring agent. It is also used in the pharmaceutical industry as a solvent and in the cosmetic industry as a preservative. This compound has been studied extensively due to its potential applications in scientific research.

Scientific Research Applications

Application 1: Flavor Constituent in Food Industries

  • Summary of the Application : Ethyl butanoate is well known for its value as a flavor chemical in food industries. It is naturally present in many fermented foods and with a rapid increase in demand .
  • Methods of Application or Experimental Procedures : Studies are trying to improve its biological production as the method has advantages over direct extraction or chemical production in the way of cost, time, and product acceptance being natural . Esterification of butanoic acid and ethanol as the precursors are reported in most of the studies with water as the by-product and commonly recognized as a green route .
  • Summary of Results or Outcomes : A total of twenty-four studies have been published in the last three decades and used lipase from different sources as biocatalyst .

Application 2: Component of Essential Oils

  • Summary of the Application : Essential oils (EOs) are vital secondary metabolites in plants. They have garnered substantial attention owing to their distinct flavors and desirable attributes, including potent antioxidant, antibacterial, and antitumor properties .
  • Methods of Application or Experimental Procedures : High-speed countercurrent chromatography, based on the principles of a hydrodynamic equilibrium system, has emerged as a liquid–liquid chromatographic separation method renowned for its ability to handle substantial single injection volumes and the absence of irreversible adsorption .
  • Summary of Results or Outcomes : In recent years, this technique has been widely employed in the isolation and refinement of natural products .

Application 3: Chemical Synthesis

  • Summary of the Application : “Methyl 3,3-dimethyl-2-methylenebutanoate” is a chemical compound that can be used in various chemical synthesis processes .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out .
  • Summary of Results or Outcomes : The outcomes would also depend on the specific synthesis process. In general, this compound could be used to produce a variety of other compounds .

properties

IUPAC Name

ethyl 3-methyl-2-methylidenebutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-10-8(9)7(4)6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMXQFJPFDWFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475073
Record name Butanoic acid, 3-methyl-2-methylene-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-2-methylenebutanoate

CAS RN

68834-46-8
Record name Butanoic acid, 3-methyl-2-methylene-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-methyl-2-methylenebutanoate
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Citations

For This Compound
4
Citations
EJ Moriconi, JF Kelly - The Journal of Organic Chemistry, 1968 - ACS Publications
… prepared from diethyl isopropylmalonate (28) viathe half-ester (29), followed by a Mannich reaction to ethyl 3-methyl-2methylenebutanoate (30) and its hydrolysis to 31. …
Number of citations: 82 pubs.acs.org
Y Xie - researchgate.net
A simple and efficient synthetic method towards α-substituted acrylic esters has been developed using the Horner–Wadsworth–Emmons (HWE) reaction with HCHO after alkylation of …
Number of citations: 4 www.researchgate.net
M Matziari, Y Xie - SynOpen, 2018 - thieme-connect.com
A simple and efficient synthetic method towards α-substituted acrylic esters has been developed using the Horner–Wadsworth–Emmons (HWE) reaction with HCHO after alkylation of …
Number of citations: 1 www.thieme-connect.com
J Karaffa, KB Lindsay, T Skrydstrup - The Journal of Organic …, 2006 - ACS Publications
… This was prepared using the general method for coupling with acrylates, with oxazolidinone 17 (138 mg, 0.375 mmol) and ethyl 3-methyl-2-methylenebutanoate (107 mg, 0.752 mmol). …
Number of citations: 29 pubs.acs.org

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